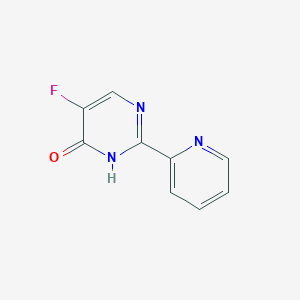

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

5-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOCYMYWLSJILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724425 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240596-22-8 | |

| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, a molecule of significant interest in drug discovery. We will delve into its known properties, provide expert insights into the anticipated effects of its unique structural motifs, and present detailed, field-proven protocols for its full physicochemical characterization. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and empirical evaluation of this compound. We will consolidate quantitative data, detail essential experimental methodologies, and illustrate key chemical principles and workflows.

Introduction: The Strategic Value of Fluorinated Pyrimidinols

Pyridin- and pyrimidin-based structures are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of a fluorine atom, as seen in this compound, is a deliberate design choice aimed at modulating key drug-like properties. Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's metabolic stability, receptor binding affinity, membrane permeability, and acidity (pKa).[1]

The subject of this guide, this compound, presents a fascinating case study. It combines a fluorinated pyrimidinol core with a 2-pyridyl substituent, introducing multiple sites for hydrogen bonding, potential for tautomerism, and a complex electronic landscape. A thorough understanding of its physicochemical properties is therefore not merely academic but a critical prerequisite for its rational development as a potential therapeutic agent.[2]

Core Physicochemical Profile

This section summarizes the currently available and theoretically predicted physicochemical properties of this compound.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1240596-22-8 | [3][4] |

| Molecular Formula | C9H6FN3O | [3] |

| Molecular Weight | 191.16 g/mol | [3] |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | - |

| Purity (Typical) | ≥95% | [4] |

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale & Expert Insights |

| Melting Point | >200 °C | The planar, heteroaromatic structure allows for efficient crystal packing through π-π stacking and hydrogen bonding, suggesting a high melting point. For comparison, the related 5-Fluoro-2-methoxy-pyrimidin-4-ol has a melting point of 204-208°C.[5] |

| Aqueous Solubility | Low to moderate | The presence of hydrogen bond donors (-OH) and acceptors (N atoms, O atom) suggests some aqueous solubility. However, the overall aromatic character will limit this. Solubility is expected to be pH-dependent. |

| pKa (Acidity) | ~7-8 | The hydroxyl group is expected to be more acidic than a typical alcohol due to the electron-withdrawing effects of the pyrimidine ring and the fluorine atom.[1] This will influence its charge state at physiological pH. |

| pKa (Basicity) | ~1-2 | The pyridine nitrogen is a basic site. The pyrimidine nitrogens are significantly less basic due to the adjacent electron-withdrawing carbonyl group and fluorine atom. |

| logP | 1.0 - 2.0 | This predicted lipophilicity reflects a balance between the polar hydroxyl and nitrogen functionalities and the aromatic rings. This is a crucial parameter for predicting membrane permeability and oral bioavailability. |

Tautomerism: A Critical Consideration

A key characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. This equilibrium is highly sensitive to the solvent environment and substitution patterns.[1]

Caption: Tautomeric equilibrium of this compound.

In aqueous solutions, the pyridone tautomer is often favored due to its greater polarity and hydrogen bonding capabilities.[1] The fluorine substituent's strong inductive electron-withdrawing effect is likely to further stabilize the pyridone form. Understanding the dominant tautomer is critical as it dictates the molecule's shape, hydrogen-bonding pattern, and interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound.

Workflow for Comprehensive Analysis

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the analytical sample is the first critical step. HPLC is the gold standard for this, providing quantitative data on the presence of any impurities.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL with 50:50 water:acetonitrile.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation by NMR and Mass Spectrometry

Rationale: Unambiguous confirmation of the chemical structure is essential. NMR provides information about the carbon-hydrogen framework and the local chemical environment, while mass spectrometry confirms the molecular weight and elemental composition.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Solvent: DMSO-d₆ (to ensure solubility and observe exchangeable protons).

-

Expected Signals: Aromatic protons on the pyridine and pyrimidine rings will appear in the 7.0-9.0 ppm range. The -OH proton will be a broad singlet, and its chemical shift will be concentration and temperature-dependent.

-

-

¹⁹F NMR:

-

Rationale: This is a crucial experiment for fluorinated compounds.[6]

-

Expected Signals: A single resonance for the fluorine atom on the pyrimidine ring. The chemical shift and coupling constants to adjacent protons will confirm its position.

-

-

¹³C NMR:

-

Expected Signals: Aromatic carbons will appear in the 100-160 ppm range. The carbonyl carbon of the pyrimidinone tautomer will be downfield (>160 ppm). Carbon-fluorine coupling will be observed for the carbon directly attached to the fluorine and potentially for carbons 2-3 bonds away.

-

4.3.2. High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) is recommended.

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The measured mass should be within 5 ppm of the calculated exact mass for C₉H₆FN₃O.

-

Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information by analyzing the fragmentation pattern of the parent ion.[7]

pKa Determination by UV-Metric Method

Rationale: The pKa values dictate the ionization state of the molecule at different pH values, which in turn affects solubility, permeability, and target binding. The UV-metric method is suitable for chromophoric compounds like this one.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer with a thermostatted cell holder.

-

Buffers: Prepare a series of universal buffers covering a pH range from 2 to 12.

-

Sample Preparation: Prepare a stock solution of the compound in DMSO. Add a small aliquot to each buffer to a final concentration of ~50 µM.

-

Measurement: Record the UV-Vis spectrum from 200-400 nm for the sample in each buffer.

-

Data Analysis: Plot absorbance at a specific wavelength (where the change upon ionization is maximal) versus pH. Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value(s).

Lipophilicity (logP) Determination by Shake-Flask Method

Rationale: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the traditional and most direct way to measure the partition coefficient.

Methodology:

-

Solvent System: n-Octanol (pre-saturated with buffer) and a phosphate buffer at pH 7.4 (pre-saturated with n-octanol).

-

Procedure: a. Add a known amount of the compound to a mixture of the two phases in a glass vial. b. Shake vigorously for 1-2 hours to allow for partitioning. c. Centrifuge to ensure complete phase separation.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a cool, dry place, tightly sealed, and protected from light.[3]

Conclusion

This compound is a compound with significant potential, embodying key design principles of modern medicinal chemistry. While some of its fundamental properties are yet to be published, this guide provides a robust framework for its comprehensive physicochemical characterization. By following the outlined experimental protocols, researchers can generate the high-quality data necessary to understand its behavior and make informed decisions in the drug discovery and development process. The interplay of its fluorinated pyrimidinol core and pyridyl substituent, particularly with respect to tautomerism and ionization, will be critical to unraveling its full potential.

References

-

ChemBK. (2024). 5-Fluoro-2-methoxy-pyrimidin-4-ol. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3282. Retrieved from [Link]

-

Miceli, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143. Retrieved from [Link]

-

Modh, K. H., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorouridine. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Xinheng Lab. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 1240596-22-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1240596-22-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

- 8. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Fluorinated Pyrimidine Derivatives

Foreword: The Strategic Role of Fluorine in Pyrimidine-Based Therapeutics

The introduction of a fluorine atom into the pyrimidine scaffold represents a pivotal moment in medicinal chemistry. This seemingly minor substitution dramatically alters the molecule's electronic properties, metabolic stability, and biological interactions, transforming simple pyrimidine precursors into potent therapeutic agents.[1][2] This guide provides an in-depth exploration of the biological activities of fluorinated pyrimidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, moving beyond a mere recitation of facts to an integrated understanding of their therapeutic potential and challenges.

I. The Cornerstone of Cancer Chemotherapy: Antimetabolite Fluoropyrimidines

Fluorinated pyrimidines are a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt the synthesis of nucleic acids, essential for the proliferation of rapidly dividing cancer cells.[3][4]

A. 5-Fluorouracil (5-FU): The Progenitor and Its Multifaceted Attack

5-Fluorouracil (5-FU) stands as the most widely used fluoropyrimidine in cancer treatment.[5] Its cytotoxic effects stem from its intracellular conversion into three active metabolites, each with a distinct mechanism of action.[3][6]

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][4] FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively halting the synthesis of thymidylate (dTMP), a crucial precursor for DNA synthesis.[7] This leads to a "thymineless death" in rapidly dividing cancer cells.[7]

-

Incorporation into RNA: 5-FU is also converted to 5-fluorouridine-5'-triphosphate (FUTP), which is subsequently incorporated into RNA.[3][8] This fraudulent incorporation disrupts RNA processing and function, including pre-rRNA processing, post-transcriptional modification of tRNAs, and pre-mRNA splicing.[8]

-

Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[3]

Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its key mechanisms of action.

B. Capecitabine: A Tumor-Selective Prodrug

Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation.[9][10][11] This targeted approach aims to increase the concentration of 5-FU at the tumor site while minimizing systemic toxicity.[10][12]

The conversion of capecitabine to 5-FU involves a three-step enzymatic cascade:

-

Liver: Carboxylesterase converts capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[10]

-

Liver and Tumor Tissue: Cytidine deaminase then converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[10]

-

Tumor Tissue: Finally, thymidine phosphorylase (TP), an enzyme often overexpressed in tumor cells, converts 5'-DFUR to the active drug, 5-FU.[10][11]

Caption: The three-step enzymatic activation of Capecitabine to 5-FU, highlighting tumor selectivity.

C. Gemcitabine: Masked Chain Termination of DNA Synthesis

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is another critical fluorinated pyrimidine analog used in the treatment of various solid tumors.[13][14] Its primary mechanism of action involves the inhibition of DNA synthesis.[13][15]

After cellular uptake, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[15]

-

dFdCTP is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, a process known as "masked chain termination."[16][17]

-

dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus depleting the cell of essential building blocks for DNA replication.[16]

II. Broadening the Spectrum: Antiviral Fluorinated Pyrimidines

The unique properties of fluorinated pyrimidines also lend themselves to the development of potent antiviral agents.[18][19][20] Nucleoside analogs, including fluorinated derivatives, are a cornerstone of antiviral therapy.[21][22]

A. Sofosbuvir: A Nucleotide Analog Inhibitor of HCV Polymerase

Sofosbuvir is a prodrug that, once metabolized to its active triphosphate form (GS-461203), acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[23][24][25] The active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain, causing chain termination and halting viral replication.[23][26]

III. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of fluorinated pyrimidine derivatives is highly dependent on the position and nature of their substituents.[27][28] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective and less toxic therapeutic agents.

-

Position of Fluorine: The position of the fluorine atom on the pyrimidine ring or the sugar moiety significantly influences the molecule's biological activity. For instance, fluorination at the C5 position of uracil is key to the TS-inhibitory activity of 5-FU.

-

Sugar Modifications: Modifications to the sugar moiety, such as the difluoro substitution in gemcitabine, are critical for its mechanism of action.

-

Hydrophobic and Electronic Effects: The introduction of other functional groups can modulate the compound's hydrophobicity, electronic distribution, and ability to interact with target enzymes.[29][30]

| Compound | Key Structural Feature | Primary Biological Activity | Core Mechanism |

| 5-Fluorouracil | Fluorine at C5 of uracil | Anticancer | Thymidylate Synthase Inhibition, RNA/DNA Incorporation[3][4][7] |

| Capecitabine | 5'-deoxy-5-fluorocytidine derivative | Anticancer (Prodrug) | Tumor-selective conversion to 5-FU[9][10][12] |

| Gemcitabine | 2',2'-difluoro-2'-deoxycytidine | Anticancer | Masked DNA chain termination, Ribonucleotide Reductase Inhibition[15][16][17] |

| Sofosbuvir | Fluorinated nucleotide analog | Antiviral (HCV) | Inhibition of NS5B RNA polymerase[23][24][26] |

IV. Experimental Protocols for Assessing Biological Activity

The evaluation of fluorinated pyrimidine derivatives requires a suite of robust and validated experimental protocols.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the fluorinated pyrimidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

B. Target Engagement: Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and NaEDTA.[31]

-

Component Addition: In a cuvette, add the reaction buffer, dUMP, the TS enzyme, and varying concentrations of the test inhibitor.[31][32]

-

Reaction Initiation: Initiate the reaction by adding the cofactor, (6R,S)-tetrahydrofolate.[32]

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor during the conversion of dUMP to dTMP.[31][32]

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value for TS inhibition.

Caption: A streamlined workflow for the Thymidylate Synthase (TS) inhibition assay.

V. Future Directions and Concluding Remarks

The field of fluorinated pyrimidine derivatives continues to evolve, with ongoing research focused on overcoming drug resistance, improving tumor selectivity, and expanding their therapeutic applications.[5][8] The development of novel drug delivery systems and combination therapies holds significant promise for enhancing the efficacy of these potent agents. A thorough understanding of their intricate mechanisms of action and the application of rigorous experimental methodologies are paramount to unlocking their full therapeutic potential in the era of personalized medicine.[1][5]

References

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. [Link]

-

Capecitabine. Wikipedia. [Link]

-

Clinical application and drug resistance mechanism of gemcitabine. Frontiers. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC. [Link]

-

Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

What is the mechanism of Sofosbuvir?. Patsnap Synapse. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. NIH. [Link]

-

Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed - NIH. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. NIH. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

-

Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. [Link]

-

Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

INTRODUCTION - Sofosbuvir (Sovaldi). NCBI Bookshelf - NIH. [Link]

-

Capecitabine: a review. PubMed. [Link]

-

What is the mechanism of Capecitabine?. Patsnap Synapse. [Link]

-

Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. [Link]

-

Synthesis and Antiviral Activity of Some Fluorinated Nucleotide Derivatives. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

-

Fluorouracil. Wikipedia. [Link]

-

Sofosbuvir. Wikipedia. [Link]

-

Showing metabocard for Capecitabine (HMDB0015233). Human Metabolome Database. [Link]

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. [Link]

-

Sofosbuvir: A novel treatment option for chronic hepatitis C infection. PMC - NIH. [Link]

-

Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. [Link]

-

Structures of antiviral nucleoside analogs shown Nucleoside-related.... ResearchGate. [Link]

-

What is the mechanism of Fluorouracil?. Patsnap Synapse. [Link]

-

Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. YouTube. [Link]

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

-

Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. PMC - NIH. [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]

-

Novel Chemical Strategies for Thymidylate Synthase Inhibition. ResearchGate. [Link]

-

Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Capecitabine - Wikipedia [en.wikipedia.org]

- 10. oncodaily.com [oncodaily.com]

- 11. Capecitabine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 16. urology-textbook.com [urology-textbook.com]

- 17. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. heteroletters.org [heteroletters.org]

- 19. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 20. wjarr.com [wjarr.com]

- 21. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 23. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 24. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 29. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a novel heterocyclic compound featuring a 5-fluoropyrimidine core, structurally analogous to the renowned antimetabolite 5-Fluorouracil (5-FU), and a distinctive pyridin-2-yl substituent. While direct empirical data on its mechanism of action remains to be elucidated, its chemical architecture provides a compelling basis for formulating well-grounded hypotheses. This technical guide synthesizes current knowledge of related compounds to propose two primary, plausible mechanisms of action: inhibition of thymidylate synthase (TS) and interference with nucleic acid synthesis, mirroring the action of 5-FU, and the potential inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This document provides a comprehensive theoretical framework, detailed experimental protocols to validate these hypotheses, and the necessary intellectual tools to guide future research and drug development efforts centered on this promising molecule.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents a fascinating case for mechanistic exploration. The molecule can be dissected into two key pharmacophores:

-

The 5-Fluoropyrimidine Core: This moiety is the cornerstone of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The fluorine atom at the C-5 position is critical for the inhibitory activity of 5-FU against thymidylate synthase.[1]

-

The 2-(Pyridin-2-yl) Substituent: The presence of a pyridine ring at the second position of the pyrimidine core introduces a significant structural modification. Pyridine and its derivatives are known to be "privileged scaffolds" in medicinal chemistry, contributing to a wide range of biological activities, including kinase inhibition and modulation of other enzymatic targets.[2][3]

This unique combination suggests that this compound could either exhibit a modified 5-FU-like activity or possess a novel mechanism of action conferred by the pyridine moiety.

Postulated Mechanism of Action 1: A 5-Fluorouracil Analogue

The most direct hypothesis, based on the 5-fluoropyrimidine core, is that the compound acts as an antimetabolite in a manner analogous to 5-FU. This pathway involves intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[1][4][5]

Proposed Metabolic Activation and Molecular Targeting

It is postulated that this compound undergoes a series of intracellular enzymatic conversions to its active forms. The key steps would likely involve:

-

Conversion to Ribosyl and Deoxyribosyl Derivatives: The parent compound could be converted to its corresponding nucleoside and nucleotide derivatives by cellular enzymes.

-

Formation of the Active Inhibitor: The crucial step would be the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) analogue.

-

Inhibition of Thymidylate Synthase (TS): The FdUMP analogue would then form a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[1] This complex formation effectively inhibits the enzyme, leading to a depletion of deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.

-

Incorporation into Nucleic Acids: The triphosphate derivatives, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), could be incorporated into RNA and DNA, respectively.[1] This incorporation would lead to errors in transcription and replication, ultimately triggering cell cycle arrest and apoptosis.

Visualizing the 5-FU-like Pathway

Caption: Proposed 5-FU-like mechanism of action.

Postulated Mechanism of Action 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

An alternative and compelling hypothesis is that this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for therapeutic intervention in cancer and inflammatory diseases.[6][7] Several pyrimidine analogues have been identified as DHODH inhibitors.[8][9]

Rationale for DHODH Inhibition

The structural features of this compound support its potential as a DHODH inhibitor:

-

Pyrimidine Core: The pyrimidine ring is a fundamental structural motif for substrates and inhibitors of DHODH.

-

Substitutions at C2 and C5: The pyridin-2-yl group at the C2 position and the fluoro group at the C5 position could facilitate binding to the active site of DHODH, potentially mimicking the natural substrate, dihydroorotate. The electronegativity of the fluorine atom might play a role in this interaction.

Proposed Mechanism of DHODH Inhibition

The compound is hypothesized to bind to the active site of DHODH, preventing the oxidation of dihydroorotate to orotate. This would lead to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.

Visualizing the DHODH Inhibition Pathway

Caption: Proposed DHODH inhibition mechanism of action.

Experimental Protocols for Mechanistic Validation

To empirically test these hypotheses, a series of well-defined experiments are proposed.

Protocol 1: Assessment of Thymidylate Synthase Inhibition

Objective: To determine if this compound or its metabolites inhibit thymidylate synthase.

Methodology:

-

Cell-Free TS Enzyme Assay:

-

Recombinant human thymidylate synthase will be used.

-

The assay will measure the conversion of dUMP to dTMP using a spectrophotometric method that monitors the concomitant oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate.

-

This compound and its potential metabolites (synthesized chemically or produced via in vitro metabolic systems) will be incubated with the enzyme at various concentrations.

-

5-FU will be used as a positive control.

-

IC50 values will be determined.

-

-

Cell-Based TS Inhibition Assay:

-

Cancer cell lines (e.g., colorectal, breast) will be treated with varying concentrations of this compound.

-

The incorporation of radiolabeled deoxyuridine into DNA will be measured. Inhibition of TS will lead to a decrease in this incorporation.

-

Western blotting will be used to assess the levels of TS protein and the formation of the inhibitory ternary complex.

-

Protocol 2: Analysis of Nucleic Acid Incorporation

Objective: To determine if this compound or its metabolites are incorporated into DNA and RNA.

Methodology:

-

Radiolabeling Studies:

-

Cells will be incubated with radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

DNA and RNA will be isolated from the treated cells.

-

The amount of radioactivity incorporated into the nucleic acid fractions will be quantified by liquid scintillation counting.

-

-

LC-MS/MS Analysis:

-

Following treatment with the compound, DNA and RNA will be enzymatically digested to individual nucleosides.

-

LC-MS/MS will be used to detect and quantify the presence of fluorinated nucleosides derived from the test compound.

-

Protocol 3: Evaluation of DHODH Inhibition

Objective: To determine if this compound inhibits dihydroorotate dehydrogenase.

Methodology:

-

Cell-Free DHODH Enzyme Assay:

-

Recombinant human DHODH will be used.

-

The assay will measure the reduction of a suitable electron acceptor (e.g., DCIP) coupled to the oxidation of dihydroorotate.

-

This compound will be tested at a range of concentrations.

-

A known DHODH inhibitor (e.g., Brequinar) will be used as a positive control.

-

IC50 values will be calculated.

-

-

Cell-Based Uridine Rescue Assay:

-

Cells will be treated with this compound in the presence or absence of exogenous uridine.

-

Cell viability will be assessed (e.g., using an MTT or CellTiter-Glo assay).

-

If the compound inhibits DHODH, the cytotoxic effects should be rescued by the addition of uridine, which bypasses the de novo pyrimidine synthesis pathway.

-

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for Mechanistic Validation

| Assay | This compound (IC50) | 5-Fluorouracil (IC50) | Brequinar (IC50) |

| Thymidylate Synthase (Cell-Free) | To be determined | ~100 nM | Not Applicable |

| DHODH (Cell-Free) | To be determined | Not Applicable | ~20 nM |

| Cell Viability (e.g., HCT116) | To be determined | ~5 µM | ~50 nM |

| Cell Viability + Uridine Rescue | To be determined | No Rescue | Rescue Observed |

Interpretation of Potential Outcomes:

-

Potent TS inhibition and no DHODH inhibition: This would strongly support a 5-FU-like mechanism.

-

Potent DHODH inhibition and weak or no TS inhibition: This would indicate that DHODH is the primary target.

-

Inhibition of both targets: This would suggest a dual mechanism of action, which could be advantageous in overcoming drug resistance.

-

No inhibition of either target: This would imply a novel, as-yet-unidentified mechanism of action, requiring further investigation.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, with a chemical structure that hints at potent biological activity. The two proposed mechanisms of action, inhibition of thymidylate synthase and dihydroorotate dehydrogenase, provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. The experimental protocols outlined in this guide offer a clear and logical path to elucidating its molecular mechanism. Successful validation of either of these hypotheses would pave the way for further preclinical and clinical development of this compound as a potential anticancer or anti-inflammatory agent. The unique combination of a fluoropyrimidine core and a pyridine substituent may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to existing drugs, making it a worthy candidate for in-depth scientific exploration.

References

- Chen, S., et al. (2020). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 98(4), 645-656.

-

Cui, G., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

- Di Lernia, G., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3587-3617.

- Knecht, W., et al. (1999). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 58(11), 1745-1753.

- Löffler, M., et al. (2021). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 39(12), 4336-4349.

- Munier-Lehmann, H., et al. (2013). On dihydroorotate dehydrogenases and their inhibitors and uses. Journal of Medicinal Chemistry, 56(8), 3148-3167.

- Whirl-Carrillo, M., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(8), 642-647.

- Zhang, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 137, 339-351.

- He, Y., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.

- Thomas, M., & Finelli, A. (1964). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 88(5), 1239-1246.

- Cohen, S. S., et al. (1958). THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES.

- Al-Omair, M. A., et al. (2014). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 347(11), 813-822.

- Clinical Pharmacogenetics Implementation Consortium. (2013). Fluoropyrimidine Pathway, Pharmacodynamics. Pharmacogenetics and Genomics, 23(12), 661-673.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Li, Y., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 137, 339-351.

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The confluence of pyridine and pyrimidine rings in a single molecular entity creates a "privileged scaffold," a core structure known to interact with a multitude of biological targets. The compound 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol emerges from this strategic design, incorporating features that are hallmarks of successful therapeutic agents. The pyrimidine core is a cornerstone of numerous kinase inhibitors, while the pyridine moiety can engage in crucial hydrogen bonding and pi-stacking interactions within protein binding sites.[1][2] Furthermore, the strategic placement of a fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

While direct biological data for this compound is not yet extensively published, its structural architecture strongly suggests a role as a modulator of key cellular signaling pathways. This guide synthesizes evidence from closely related 2,4-disubstituted pyrimidine analogs to propose and rationalize a series of high-potential therapeutic targets and provides a comprehensive, actionable framework for their experimental validation.

Hypothesized Therapeutic Targets: A Focus on Protein Kinases

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. The structural motif of a 2,4-disubstituted pyrimidine is a well-established pharmacophore for ATP-competitive kinase inhibitors.[3][4][5] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that this compound is likely to exhibit inhibitory activity against one or more of the following kinase families:

-

Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anti-cancer therapy. Numerous 2,4-disubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases, particularly KDR (VEGFR2): As key mediators of angiogenesis, VEGFR kinases are validated targets in oncology. The 2,4-disubstituted pyrimidine scaffold has been successfully employed to generate potent KDR inhibitors.[3][8]

-

Cyclin-Dependent Kinases (CDKs): This family of kinases governs cell cycle progression. Inhibitors of CDKs, particularly CDK4, have shown clinical success. The 2,4-bis anilino pyrimidine structure is a known scaffold for potent CDK4 inhibitors.[5]

-

p21-Activated Kinase 1 (PAK1): This kinase is involved in cytoskeletal dynamics, cell motility, and proliferation, and is implicated in cancer metastasis. 2-Arylamino-4-aryl-pyrimidines have been identified as potent PAK1 inhibitors.[9]

Scientific Rationale and Pharmacophore Analysis

The rationale for targeting these kinases is rooted in the specific structural elements of this compound. In the ATP-binding pocket of a typical kinase, the pyrimidine core can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region. The 2-substituted pyridine ring and the 4-ol group are positioned to interact with the solvent-exposed region and the ribose-binding pocket, respectively. The fluorine at the 5-position can enhance binding affinity by interacting with specific residues in the active site.

The proposed binding mode, common to many pyrimidine-based kinase inhibitors, is depicted below:

Caption: A tiered workflow for target validation and characterization.

Detailed Experimental Protocols

The following protocols describe key assays in the validation workflow. These are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: High-Throughput Kinase Panel Screening

Objective: To identify potential kinase targets by screening the compound against a large, diverse panel of purified human kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Using an acoustic liquid handler, dispense the compound into 384-well assay plates to a final concentration of 1 µM and 10 µM. Include a DMSO-only control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

-

Kinase Reaction: Utilize a luminescence-based ADP detection platform (e.g., ADP-Glo™ Kinase Assay) for its broad applicability across the kinome. [10] * Add the kinase, substrate, and ATP to the wells containing the compound or controls. The specific kinase and substrate concentrations should be optimized for each kinase to be in the linear range of the assay.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Identify kinases with >50% inhibition at 1 µM as primary hits for follow-up.

Protocol 2: Biochemical IC50 Determination

Objective: To quantify the potency of the compound against the primary kinase hits identified in the initial screen.

Methodology:

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a 100 µM concentration.

-

Assay Setup: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but with the serially diluted compound.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Hypothetical Kinase Target | Hypothetical IC50 (nM) |

| Aurora Kinase A | 85 |

| Aurora Kinase B | 50 |

| KDR (VEGFR2) | 120 |

| CDK4/CycD1 | 350 |

Caption: Table of hypothetical IC50 values for illustrative purposes.

Protocol 3: Cell-Based Anti-Proliferative Assay

Objective: To assess the functional effect of the compound on the proliferation of cancer cell lines known to be dependent on the hypothesized target kinases.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCT-116 for Aurora Kinase B, HUVEC for KDR) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure fluorescence (560nm Ex / 590nm Em) using a plate reader.

-

Data Analysis: Normalize the fluorescence data to the vehicle-treated control wells and plot the percent viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The structural features of this compound position it as a promising candidate for a targeted therapeutic, most likely a protein kinase inhibitor. The proposed workflow provides a rigorous and efficient path to identify its primary targets and elucidate its mechanism of action. Based on the extensive literature on analogous 2,4-disubstituted pyrimidines, there is a high probability of identifying potent activity against kinases involved in cell cycle regulation and angiogenesis, such as Aurora kinases and VEGFRs. [6][8]Successful validation of these targets in biochemical and cellular assays will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.

References

-

Zhang, L., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(45), 26953-26975. Available at: [Link]

-

Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Journal of medicinal chemistry, 46(7), 1116-1119. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]

-

VanderWel, S. N., et al. (2005). Cyclin-dependent kinase 4 inhibitors as a treatment for cancer. Part 2: identification and optimisation of substituted 2,4-bis anilino pyrimidines. Bioorganic & medicinal chemistry letters, 15(3), 771-776. Available at: [Link]

- Google Patents. (2009). WO2009094442A2 - 5-fluoro pyrimidine derivatives.

-

Luo, J., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(3), 126885. Available at: [Link]

-

Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. Available at: [Link]

-

Sun, L., et al. (2003). 2,4-Disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. ResearchGate. Available at: [Link]

-

Rudolph, J., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6082-6086. Available at: [Link]

-

Roe, M. B., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(13), 5436-5449. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 4 inhibitors as a treatment for cancer. Part 2: identification and optimisation of substituted 2,4-bis anilino pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol: A Technical Guide

Introduction

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a fluorinated pyrimidinol core linked to a pyridine ring, presents a unique scaffold for designing novel therapeutic agents. The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, while the pyridine and pyrimidine rings offer multiple points for hydrogen bonding and other molecular interactions.

Accurate and comprehensive structural elucidation and purity assessment are foundational to any research and development endeavor. This technical guide provides an in-depth discussion of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—as they apply to the characterization of this specific molecule. While direct experimental data for this compound is not widely published, this guide synthesizes field-proven methodologies and predictive analysis based on closely related structures to offer a robust framework for its analysis. The protocols herein are designed to be self-validating, ensuring reliable and reproducible results for professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic arrangement and electronic environment of a molecule.[1][2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Expertise & Rationale: Experimental Design

The choice of solvent is critical for successful NMR analysis. Due to the presence of a hydroxyl group and multiple nitrogen atoms capable of hydrogen bonding, the compound is expected to have moderate to good solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for several key reasons:

-

Solubility: It effectively dissolves a wide range of polar, heterocyclic compounds.

-

Exchangeable Protons: It allows for the observation of the hydroxyl (-OH) proton, which would otherwise be lost due to rapid exchange in protic solvents like D₂O or methanol-d₄.

-

Chemical Shift Range: It provides a wide, unobstructed spectral window for observing both aromatic and exchangeable protons.

The analysis will involve standard one-dimensional ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed if further confirmation of proton-proton and proton-carbon correlations is required.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR data for this compound, based on established chemical shift principles for pyridine and pyrimidine derivatives.[3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 - 13.5 | br s | - | -OH |

| ~8.70 | d | ~4.8 | H-6' |

| ~8.55 | d | ~8.0 | H-3' |

| ~8.15 | d | ~3.5 | H-6 |

| ~8.10 | td | ~7.8, 1.8 | H-4' |

| ~7.60 | ddd | ~7.5, 4.8, 1.2 | H-5' |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~158.0 | d, ¹JCF ≈ 230 | C-5 |

| ~157.5 | d, ³JCF ≈ 15 | C-4 |

| ~155.0 | s | C-2 |

| ~150.0 | s | C-2' |

| ~149.5 | s | C-6' |

| ~148.0 | d, ²JCF ≈ 25 | C-6 |

| ~138.0 | s | C-4' |

| ~126.0 | s | C-5' |

| ~122.0 | s | C-3' |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -165 | d | ~3.5 | F-5 |

Note: Chemical shifts are referenced to residual DMSO (δ 2.50 for ¹H, δ 39.5 for ¹³C) and an external standard like CFCl₃ (δ 0.0) for ¹⁹F.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies to ensure optimal signal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C spectra. Integrate the ¹H signals.

Workflow Visualization

Caption: Workflow for NMR spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an essential technique for determining the purity of a compound and for quantitative analysis. For a polar aromatic molecule like this compound, a reversed-phase HPLC method is most appropriate.

Expertise & Rationale: Method Development

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and serves as an excellent starting point. Its nonpolar nature will provide retention for the aromatic rings of the analyte. For highly polar compounds that may exhibit poor retention on standard C18 phases, a polar-endcapped C18 or a phenyl-hexyl phase could offer alternative selectivity.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is recommended. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

Mobile Phase Additive: To ensure good peak shape for the basic pyridine and potentially acidic pyrimidinol moieties, a mobile phase additive is crucial. A low concentration (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) is used to suppress the ionization of silanol groups on the silica support and to protonate the analyte, leading to sharper, more symmetrical peaks. Formic acid is highly compatible with mass spectrometry.[8]

-

Detection: The conjugated aromatic system of the molecule is expected to have a strong UV absorbance. Diode-Array Detection (DAD) is ideal, allowing for the monitoring of multiple wavelengths and the acquisition of a UV spectrum for the peak, which aids in peak identification and purity assessment. A wavelength of ~254 nm or the compound's λ_max is a suitable starting point.

Experimental Protocol: Purity Analysis by RP-HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and DAD.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, 210-400 nm, with specific monitoring at 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the chromatogram to determine the retention time (Rt) of the main peak. Calculate the area percentage of the main peak to assess the purity of the sample.

Table 4: Expected HPLC Data

| Parameter | Expected Value |

| Retention Time (Rt) | Dependent on exact conditions, but expected in the mid-gradient range. |

| Purity (Area %) | >95% for a purified sample. |

| Tailing Factor | 0.9 - 1.5 for good peak shape. |

Workflow Visualization

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is indispensable for confirming the molecular weight of a target compound and identifying impurities.[9][10]

Expertise & Rationale: Method Design

-

LC Method: The HPLC method described above is directly transferable to an LC-MS system. The use of a volatile buffer like formic acid is essential for compatibility with mass spectrometry.

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like the target compound. It is a soft ionization technique that typically results in minimal fragmentation and a strong signal for the molecular ion.

-

Polarity: Positive ion mode ([M+H]⁺) is expected to be highly sensitive. The nitrogen atoms in the pyridine and pyrimidine rings are readily protonated in the acidic mobile phase, leading to a stable, positively charged ion. The molecular formula is C₉H₆FN₃O, with a monoisotopic mass of 191.05. Therefore, the expected m/z in positive mode is 192.058.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly recommended. These instruments provide accurate mass measurements, which can be used to confirm the elemental composition of the detected ion, adding a high degree of confidence to the identification.[10]

Experimental Protocol: LC-MS Molecular Weight Confirmation

-

System Preparation:

-

LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

-

Use the same column and mobile phases as described in the HPLC protocol.

-

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in the initial mobile phase composition.

-

LC-MS Conditions:

-

LC Method: Use the same gradient as the HPLC method, or a faster generic gradient for rapid confirmation.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Desolvation Temperature: ~350 °C

-

Nebulizer Gas (N₂): ~35 psi

-

Drying Gas (N₂): ~10 L/min

-

-

Mass Analyzer (Full Scan Mode):

-

Scan Range: m/z 100 - 500

-

-

-

Data Analysis: Extract the ion chromatogram (EIC) for the expected m/z of the protonated molecule (192.058). Examine the mass spectrum corresponding to the chromatographic peak to confirm the presence of the [M+H]⁺ ion. If using HRMS, verify that the measured accurate mass is within a 5 ppm tolerance of the calculated mass.

Table 5: Expected LC-MS Data

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Calculated m/z (Monoisotopic) | 192.0581 |

| Measured Accurate Mass | Within 5 ppm of calculated m/z |

Workflow Visualization

Caption: Workflow for LC-MS molecular weight confirmation.

Conclusion

The structural verification and purity assessment of this compound can be confidently achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive structural fingerprint, while HPLC with UV detection offers a reliable measure of purity. Finally, LC-MS confirms the compound's molecular weight with high accuracy, completing the analytical characterization. The methodologies and predictive data presented in this guide provide a comprehensive and scientifically rigorous framework for researchers and drug development professionals, ensuring data integrity and advancing the exploration of this promising chemical entity.

References

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

-

Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

-

Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

Yu, J. X., Kodibagkar, V. D., & Mason, R. P. (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

-

ACS Publications. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-18. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridinylpyrimidine Core: A Privileged Scaffold Forged in Discovery and Revolutionizing Modern Medicine

An In-depth Technical Guide on the Discovery, History, and Application of Pyridinylpyrimidine Compounds

Introduction: The Genesis of a Heterocyclic Powerhouse

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets, thereby serving as a fertile ground for drug discovery. The pyridinylpyrimidine core, a bicyclic heteroaromatic system, stands as a testament to this concept. Its journey from a subject of early 20th-century synthetic curiosity to a cornerstone of modern targeted therapies is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This technical guide delves into the rich history of pyridinylpyrimidine compounds, tracing their discovery, the evolution of their synthesis, and their indelible impact on the field of drug development. For researchers, scientists, and drug development professionals, understanding the trajectory of this scaffold provides not only a historical perspective but also a deeper appreciation for the principles that guide contemporary medicinal chemistry.

The story of the pyridinylpyrimidine scaffold begins with its constituent parts: the pyridine and pyrimidine rings. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1] Pyridine, on the other hand, was first synthesized in 1876 by William Ramsay.[2] The foundational chemistry of these individual heterocycles, established in the late 19th and early 20th centuries, laid the essential groundwork for the subsequent creation of more complex, fused and linked heterocyclic systems.

The Foundational Synthesis: The Mid-20th Century Breakthrough

While the parent pyridine and pyrimidine rings were known for decades, the first documented synthesis of the combined pyridinylpyrimidine scaffold appears in the mid-20th century. A seminal 1961 paper by Walter A. Butte and Francis H. Case from the University of Pennsylvania detailed the synthesis of a series of pyridylpyridazines and pyridyl-pyrimidines . Their work provided a foundational methodology that would, decades later, be refined and adapted for the synthesis of blockbuster drugs.

The core of their approach was the condensation of a pyridine-containing amidine, specifically picolinamidine, with various 1,3-dicarbonyl compounds. This reaction, a variation of the classical pyrimidine synthesis, provided a direct and elegant route to the pyridinylpyrimidine core.

Experimental Protocol: Synthesis of 2-(2-Pyridyl)-4,6-dimethylpyrimidine (A Representative Example from Butte and Case, 1961)

This protocol is an illustrative representation of the general method described by Butte and Case.

Step 1: Preparation of Picolinamidine Hydrochloride

-

To a solution of sodium methoxide in methanol (prepared from sodium metal in anhydrous methanol), add 2-cyanopyridine.

-

Saturate the cooled solution with anhydrous hydrogen sulfide gas to yield picolinthioamide.

-

Treat the picolinthioamide with methyl iodide to form the S-methyl derivative.

-

React the S-methyl derivative with ammonium chloride in ethanol to produce picolinamidine hydrochloride.

Step 2: Condensation with Acetylacetone

-

Dissolve picolinamidine hydrochloride and acetylacetone (a 1,3-dicarbonyl compound) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and isolate the crude product by precipitation or evaporation of the solvent.

-

Purify the 2-(2-pyridyl)-4,6-dimethylpyrimidine by recrystallization.

Caption: General schematic of the classical synthesis of pyridinylpyrimidine derivatives.

This early work, while not immediately leading to pharmaceutical applications, was a crucial proof of concept. It demonstrated that the pyridinylpyrimidine scaffold was synthetically accessible and provided a chemical foundation for future explorations.

The "Coming of Age": Phenylaminopyrimidines and the Dawn of Kinase Inhibitors

For several decades following its initial synthesis, the pyridinylpyrimidine scaffold remained a relatively niche area of heterocyclic chemistry. However, the late 20th century witnessed a paradigm shift in cancer research: the identification of protein kinases as key drivers of oncogenesis. This discovery ignited a race to develop small molecule inhibitors that could selectively target these aberrant enzymes.

It was in this context that the pyridinylpyrimidine core experienced its "coming of age." Researchers at Ciba-Geigy (now Novartis) embarked on a mission to find inhibitors of the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[3][4] This effort led to the discovery of the phenylaminopyrimidine (PAP) class of compounds.